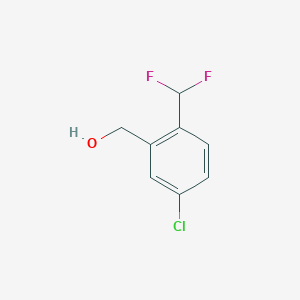![molecular formula C24H27BrN6O10 B15060722 2-[5-(2-Acetamido-2-acetyloxyethyl)-4-[(2-bromo-4,6-dinitrophenyl)diazenyl]-2-ethoxyanilino]ethyl acetate](/img/structure/B15060722.png)
2-[5-(2-Acetamido-2-acetyloxyethyl)-4-[(2-bromo-4,6-dinitrophenyl)diazenyl]-2-ethoxyanilino]ethyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[5-(2-Acetamido-2-acetyloxyethyl)-4-[(2-bromo-4,6-dinitrophenyl)diazenyl]-2-ethoxyanilino]ethyl acetate is a complex organic compound characterized by its unique structural features. This compound contains multiple functional groups, including acetamido, acetyloxy, bromo, dinitrophenyl, diazenyl, and ethoxyanilino groups, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(2-Acetamido-2-acetyloxyethyl)-4-[(2-bromo-4,6-dinitrophenyl)diazenyl]-2-ethoxyanilino]ethyl acetate typically involves multi-step organic reactions. The process begins with the preparation of the core aniline structure, followed by the introduction of the diazenyl group through a diazotization reaction. Subsequent steps involve the bromination of the phenyl ring and the acetylation of the amino groups. The final step includes the esterification of the ethoxyanilino group with acetic anhydride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of catalysts and optimized reaction temperatures and pressures are crucial for efficient production. Purification steps such as recrystallization and chromatography are employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[5-(2-Acetamido-2-acetyloxyethyl)-4-[(2-bromo-4,6-dinitrophenyl)diazenyl]-2-ethoxyanilino]ethyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the removal of the diazenyl group.
Substitution: Halogen substitution reactions can occur, replacing the bromine atom with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide (NaI) in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.
Applications De Recherche Scientifique
2-[5-(2-Acetamido-2-acetyloxyethyl)-4-[(2-bromo-4,6-dinitrophenyl)diazenyl]-2-ethoxyanilino]ethyl acetate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-[5-(2-Acetamido-2-acetyloxyethyl)-4-[(2-bromo-4,6-dinitrophenyl)diazenyl]-2-ethoxyanilino]ethyl acetate involves its interaction with specific molecular targets. The compound’s diazenyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The bromine atom may also participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **2-[5-(2-Acetamido-2-acetyloxyethyl)-4-[(2-chloro-4,6-dinitrophenyl)diazenyl]-2-ethoxyanilino]ethyl acetate
- **2-[5-(2-Acetamido-2-acetyloxyethyl)-4-[(2-fluoro-4,6-dinitrophenyl)diazenyl]-2-ethoxyanilino]ethyl acetate
Uniqueness
The uniqueness of 2-[5-(2-Acetamido-2-acetyloxyethyl)-4-[(2-bromo-4,6-dinitrophenyl)diazenyl]-2-ethoxyanilino]ethyl acetate lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromine atom, in particular, differentiates it from its chloro and fluoro analogs, potentially leading to different pharmacokinetic and pharmacodynamic properties.
Propriétés
Formule moléculaire |
C24H27BrN6O10 |
|---|---|
Poids moléculaire |
639.4 g/mol |
Nom IUPAC |
2-[5-(2-acetamido-2-acetyloxyethyl)-4-[(2-bromo-4,6-dinitrophenyl)diazenyl]-2-ethoxyanilino]ethyl acetate |
InChI |
InChI=1S/C24H27BrN6O10/c1-5-39-22-12-19(28-29-24-18(25)10-17(30(35)36)11-21(24)31(37)38)16(8-20(22)26-6-7-40-14(3)33)9-23(27-13(2)32)41-15(4)34/h8,10-12,23,26H,5-7,9H2,1-4H3,(H,27,32) |
Clé InChI |
DMMGUVZAHONSHZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=C(C(=C1)N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])[N+](=O)[O-])CC(NC(=O)C)OC(=O)C)NCCOC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



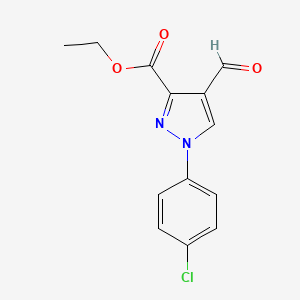

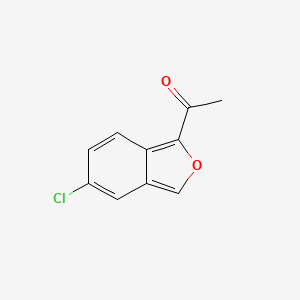
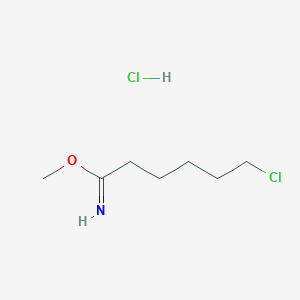
![rac-(1R,5R)-6-methoxybicyclo[3.2.0]heptane-3-carboxylic acid](/img/structure/B15060676.png)

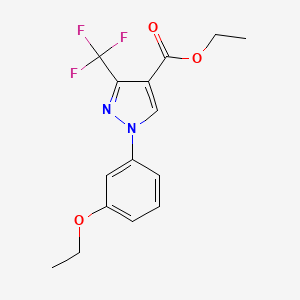
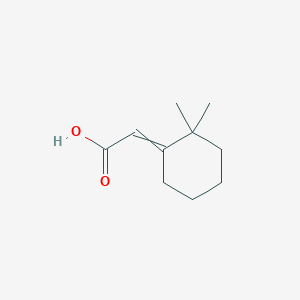


![1-Piperidinecarboxylic acid, 4-(acetylaMino)-2-[(4-chlorophenyl)Methyl]-, Methyl ester, trans-(9CI)](/img/structure/B15060736.png)

